1-Isocyanato-2-(2-methoxyethoxy)ethane

Catalog No.
S3719266
CAS No.
90426-82-7
M.F
C6H11NO3
M. Wt
145.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Isocyanato-2-(2-methoxyethoxy)ethane

CAS Number

90426-82-7

Product Name

1-Isocyanato-2-(2-methoxyethoxy)ethane

IUPAC Name

1-isocyanato-2-(2-methoxyethoxy)ethane

Molecular Formula

C6H11NO3

Molecular Weight

145.16 g/mol

InChI

InChI=1S/C6H11NO3/c1-9-4-5-10-3-2-7-6-8/h2-5H2,1H3

InChI Key

YUXNGTNNESSITC-UHFFFAOYSA-N

SMILES

COCCOCCN=C=O

Canonical SMILES

COCCOCCN=C=O

1-Isocyanato-2-(2-methoxyethoxy)ethane is an organic compound characterized by its isocyanate functional group. It has the molecular formula C6H11NO3 and a molecular weight of approximately 145.16 g/mol. This compound features a methoxyethoxy group, which contributes to its unique chemical properties and potential applications in various fields, including pharmaceuticals and materials science. The presence of the isocyanate group makes it reactive, particularly with nucleophiles, leading to the formation of urea or carbamate derivatives upon reaction.

  • Nucleophilic Addition: The isocyanate group can react with nucleophiles such as alcohols or amines to form ureas or carbamates. For example:
    RN=C=O+ROHRNHC(=O)ORR-N=C=O+R'-OH\rightarrow R-NH-C(=O)-O-R'
  • Polymerization: It can participate in polymerization reactions, especially in the formation of polyurethane materials when reacted with polyols.
  • Hydrolysis: In the presence of water, it can hydrolyze to form amines and carbon dioxide:
    RN=C=O+H2ORNH2+CO2R-N=C=O+H_2O\rightarrow R-NH_2+CO_2

1-Isocyanato-2-(2-methoxyethoxy)ethane can be synthesized through several methods:

  • Reaction of Isocyanates with Alcohols: One common synthesis route involves reacting an appropriate alcohol with phosgene or a similar carbonyl compound to introduce the isocyanate functionality.
  • From Precursor Compounds: It can also be synthesized from other isocyanates by introducing the methoxyethoxy group through alkylation or etherification reactions.
  • Using Catalysts: The synthesis may involve catalysts such as potassium acetate in combination with crown ethers to facilitate the reaction under controlled conditions .

1-Isocyanato-2-(2-methoxyethoxy)ethane has potential applications in:

  • Polymer Production: As a precursor for producing polyurethane foams and coatings.
  • Pharmaceuticals: It may serve as an intermediate in the synthesis of bioactive compounds.
  • Chemical Intermediates: Useful in the production of various chemical products including adhesives and sealants.

Interaction studies involving 1-isocyanato-2-(2-methoxyethoxy)ethane primarily focus on its reactivity with biological molecules. Research indicates that isocyanates can react with amino acids, proteins, and nucleic acids, potentially leading to modifications that affect biological functions. Further studies are necessary to fully understand its interaction profile and implications for safety and efficacy in applications.

Similar Compounds: Comparison

Several compounds share structural similarities with 1-isocyanato-2-(2-methoxyethoxy)ethane. Here are some notable examples:

Compound NameMolecular FormulaKey Features
1-Isocyanato-2-methoxyethaneC4H7NOSimpler structure; used in similar applications
Hexamethylene diisocyanateC8H12N2OMore reactive; commonly used in polyurethane
Toluene diisocyanateC9H6N2OWidely used in coatings; higher toxicity
Phenyl isocyanateC7H5NOReactivity with phenolic compounds

Uniqueness

1-Isocyanato-2-(2-methoxyethoxy)ethane stands out due to its specific methoxyethoxy substituent, which can enhance solubility and reactivity compared to simpler isocyanates. Its unique structure allows for tailored applications in both industrial and research settings, particularly where specific reactivity profiles are required.

XLogP3

0.7

Hydrogen Bond Acceptor Count

4

Exact Mass

145.07389321 g/mol

Monoisotopic Mass

145.07389321 g/mol

Heavy Atom Count

10

Related CAS

154932-88-4

Dates

Last modified: 04-15-2024

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